molecular formula C27H23N3O4 B2866381 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326843-37-1

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2866381
CAS No.: 1326843-37-1
M. Wt: 453.498
InChI Key: UOUCZJQBLXLJQD-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further substituted with a 4-ethoxy-3-methoxyphenyl group. Its molecular formula is C₂₀H₁₇N₃O₄ (MW: 363.37 g/mol), with key structural elements including:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and bioisosteric replacement of ester or amide groups.
  • Dihydroisoquinolinone core: Imparts rigidity and may interact with biological targets via π-π stacking or hydrogen bonding .

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-4-33-23-14-11-18(15-24(23)32-3)25-28-26(34-29-25)22-16-30(19-12-9-17(2)10-13-19)27(31)21-8-6-5-7-20(21)22/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCZJQBLXLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The isoquinolinone core can be constructed via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one ()
  • Core: Phthalazinone (vs. dihydroisoquinolinone).
  • Substituents : 3-(4-Methoxyphenyl)oxadiazole and phenyl groups.
  • Key Differences: The phthalazinone core lacks the fused benzene ring of dihydroisoquinolinone, altering electronic properties. Lower molecular weight (396.41 g/mol vs. 363.37 g/mol) due to the absence of ethoxy and methyl groups.
  • Biological Relevance: Phthalazinones are associated with kinase inhibition and anticancer activity, though specific data for this compound are unavailable .
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
  • Core: Triazole-5-amine (vs. dihydroisoquinolinone).
  • Substituents : Ethoxyphenyl and methoxyphenyl-oxadiazole.
  • Higher nitrogen content (N₅ vs. N₃) may enhance solubility in polar solvents.
  • Biological Relevance : Triazole-amine derivatives are explored for antimicrobial and antiviral applications .

Analogues with Heterocyclic Cores and Aryl Substituents

3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole ()
  • Core : 1,2,4-Triazole (vs. oxadiazole).
  • Substituents : Dichlorophenyl and methoxyphenyl.
  • Key Differences: Triazole rings are more polar than oxadiazoles, affecting pharmacokinetics.
  • Biological Activity : Demonstrates antifungal (MIC: 2–8 µg/mL against Candida spp.) and antibiotic activity (IC₅₀: 10–25 µM) .
5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one (, Ref. 21)
  • Core : Triazolone fused with oxadiazole.
  • Substituents : Bromobenzyl and phenyloxadiazole.
  • Key Differences :
    • Bromine enhances halogen bonding, improving target affinity.
    • Dual heterocyclic system (triazolone + oxadiazole) increases structural complexity.
  • Biological Activity : Antimicrobial activity against S. aureus (MIC: 4 µg/mL) and E. coli (MIC: 8 µg/mL) .

Physicochemical Properties

Property Target Compound Phthalazinone-oxadiazole ()
Molecular Weight 363.37 g/mol 396.41 g/mol
H-Bond Acceptors 6 6
LogP (estimated) ~3.2 ~3.8
Solubility (µg/mL) <10 (aqueous) <5 (aqueous)
  • Key Insight : The target compound’s lower molecular weight and balanced LogP suggest improved pharmacokinetics over bulkier analogues.

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one is a novel synthetic organic molecule that belongs to the class of oxadiazole derivatives . This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy , antimicrobial action , and other therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring fused with an isoquinolinone core . Its molecular formula is C25H26N4O3C_{25}H_{26}N_4O_3, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight426.50 g/mol
LogP3.1945
Hydrogen Bond Acceptors5
Polar Surface Area62.54 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its bioisosteric properties , allowing it to mimic other functional groups and modulate biological pathways effectively. The compound may exert its effects through:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of receptor activity that influences cellular signaling pathways.
  • Interaction with proteins associated with various diseases, including neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following mechanisms have been identified:

  • Inhibition of Enzymes: The compound has shown inhibitory effects on enzymes such as histone deacetylase (HDAC) and telomerase , which are crucial for cancer cell survival and proliferation .
  • Cytotoxic Effects: In vitro studies demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Antimicrobial Activity

The oxadiazole derivatives are recognized for their antimicrobial properties:

  • Studies indicate that compounds containing the oxadiazole ring can exhibit significant antibacterial and antifungal activities . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study assessed the cytotoxic effects of the compound on several cancer cell lines, revealing an IC50 value of approximately 92.4 µM against a panel of 11 different cancer types, including lung, breast, and ovarian cancers .
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties, where the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains .

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